3-(4-Methoxyphenyl)propan-1-amine hydrochloride
Overview
Description
3-(4-Methoxyphenyl)propan-1-amine is an integral part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propan-1-amine is represented by the formula C10H15NO. The InChI code for this compound is 1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 .Chemical Reactions Analysis
The specific chemical reactions involving 3-(4-Methoxyphenyl)propan-1-amine are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methoxyphenyl)propan-1-amine include a molecular weight of 165.24. It is typically stored in a dark place at room temperature .Scientific Research Applications
1. Materials Science and Polymer Chemistry
- Polymer Modification : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including 3-(4-Methoxyphenyl)propan-1-amine, to form amine-treated polymers. These modified polymers showed enhanced swelling properties and thermal stability, indicating potential for medical applications due to their promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
2. Synthetic Chemistry and Catalysis
- Novel Synthesis Methods : Research into novel synthesis methods using amines as starting materials or intermediates includes the development of new catalytic processes and the synthesis of complex organic compounds. For instance, the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives from primary and secondary amines, including compounds structurally related to 3-(4-Methoxyphenyl)propan-1-amine, has been reported. These compounds exhibited cytotoxic activity against various cancer cell lines and possess interesting fluorescence properties (Kadrić et al., 2014).
3. Analytical and Environmental Chemistry
- Sensor Development : Research into the development of selective sensors for environmental and analytical applications includes the use of modified carbon nanotubes with amines, such as 3-(trimethoxysilyl)propan-1-amine, for the detection of specific ions or molecules. One study demonstrated the creation of an iodide selective carbon paste electrode, showcasing the utility of chemically modified amines in sensor technology (Ghaedi et al., 2015).
4. Pharmaceutical Chemistry
- Drug Synthesis and Modification : The synthesis of novel compounds for potential therapeutic applications often involves the use of amines as key intermediates. A study on the synthesis and antibacterial activity of propanaryl-amines derived from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine highlighted the antimicrobial potential of these compounds (Arutyunyan et al., 2017).
Safety and Hazards
The safety information available indicates that 3-(4-Methoxyphenyl)propan-1-amine may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Properties
IUPAC Name |
3-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGONQJCJBQOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388692 | |
Record name | 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36397-51-0 | |
Record name | 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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